molecular formula C17H16N2OS B3279405 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one CAS No. 692276-02-1

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

Cat. No.: B3279405
CAS No.: 692276-02-1
M. Wt: 296.4 g/mol
InChI Key: GYBIMYXHRURYEE-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one ( 692276-02-1) is a synthetic organic compound belonging to the 2-thioxoimidazolidin-4-one class of heterocycles. This molecular scaffold is recognized in medicinal chemistry as a privileged structure for the development of biologically active compounds and is extensively investigated for its potential to interact with various enzymatic targets . The core 2-thioxoimidazolidin-4-one structure, also known as a thiohydantoin, is a key pharmacophore found in compounds with a broad spectrum of reported activities, including antiviral, antimicrobial, and anti-inflammatory properties . Researchers value this scaffold for its versatility in synthetic chemistry, allowing for the creation of diverse libraries for structure-activity relationship (SAR) studies . The specific substitution pattern of this compound—featuring a benzyl group at the N-3 position and a 4-methylphenyl group at the N-1 position—makes it a valuable intermediate for further chemical derivatization and a candidate for probing novel biological mechanisms. Its applications are primarily in early-stage drug discovery and biochemical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-benzyl-1-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-13-7-9-15(10-8-13)18-12-16(20)19(17(18)21)11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBIMYXHRURYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701179170
Record name 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692276-02-1
Record name 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692276-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Methylphenyl)-3-(phenylmethyl)-2-thioxo-4-imidazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701179170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one typically involves the reaction of benzylamine with 4-methylbenzaldehyde to form an imine intermediate. This intermediate then undergoes cyclization with carbon disulfide and a base, such as sodium hydroxide, to form the thioxoimidazolidinone ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thioxoimidazolidinone ring can be reduced to form corresponding alcohols.

    Substitution: The benzyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are used.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one belongs to the class of imidazolidin-4-one derivatives. Its molecular formula is C18H18N2OSC_{18}H_{18}N_2OS, characterized by a thioxo group at the second position and a benzyl group along with a para-methylphenyl substituent. The synthesis typically involves the reaction of amino acids with phenyl isocyanate, leading to the formation of the imidazolidinone structure through cyclization processes .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : this compound has shown effectiveness against various cancer cell lines, suggesting its potential as an antitumor agent. Studies have demonstrated its ability to inhibit cell proliferation in breast cancer cells.
  • Anticonvulsant Properties : Similar compounds within the imidazolidinone class have been reported to possess anticonvulsant effects, indicating that 3-benzyl derivatives may also contribute to this therapeutic area .
  • Anti-inflammatory Effects : The structural features of this compound allow for interactions with biological targets involved in inflammatory pathways, which may lead to anti-inflammatory applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the table below:

Compound NameStructure FeaturesBiological Activity
5-Ethyl-3-phenyl-2-thioxoimidazolidin-4-oneEthyl substitution; thioxo groupStrong antimicrobial properties
(S)-5-Butyl-3-phenyl-2-thioxoimidazolidin-4-oneButyl substitution; thioxo groupNotable anti-inflammatory effects
3-Phenyl-5-(4-isopropylphenyl)-2-thioxoimidazolidin-4-oneIsopropyl substitution; enhanced enzyme inhibitionEnhanced enzyme inhibition activity

This table illustrates how variations in substituents can influence biological profiles and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of this compound:

  • Antitumor Studies : A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth, suggesting its potential as a chemotherapeutic agent. The mechanism was attributed to its ability to induce apoptosis in cancer cells.
  • Molecular Docking Studies : Advanced computational techniques have been employed to study the binding affinity of this compound with specific protein targets involved in cancer progression. These studies indicate that the compound can effectively interact with enzymes and receptors critical for tumor growth .
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations have indicated favorable absorption and distribution characteristics for this compound, making it a promising candidate for further drug development .

Mechanism of Action

The compound exerts its effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This selective inhibition reduces inflammation with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical structural and functional differences between 3-benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one and its analogues:

Compound Name Structural Features Biological Activity Key Findings
This compound Benzyl (C₆H₅CH₂) at position 3; 4-methylphenyl at position 1 Potential in drug design (antimicrobial, cytotoxic) Balances lipophilicity (benzyl) and steric effects (methylphenyl)
3-[(2-Hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one Pd(II) complex Schiff base ligand with Pd(II) coordination; hydroxyl substituent Cytotoxicity against human colon carcinoma cells (MTT assay) Metal coordination enhances cytotoxicity (IC₅₀: 12.5 µM)
Pyridine-3-yl-2,4-difluorobenzenesulphonamide derivatives Replacement of 2-thioxoimidazolidin-4-one with sulphonamide-thiophene hybrid Perforin inhibition (immunomodulatory) Improved pharmacokinetics but reduced activity vs. original scaffold
5-Arylidene-2-thioxoimidazolidin-4-one esters Arylidene substituents at position 5; ester functionalization Antidiabetic and antioxidant activities Hydroxybenzyl esters show enhanced activity (IC₅₀: 8.2 µM for α-glucosidase)
Piperidin-connected 2-thioxoimidazolidin-4-one derivatives Piperidin ring linked to the core Cytotoxic, larvicidal, nematicidal (LD₅₀: 1.52–1.79 mg/mL for fish fingerlings) Piperidin enhances membrane permeability and bioactivity
Rhodanine vs. 2-thioxoimidazolidin-4-one hybrids Replacement of rhodanine with 2-thioxoimidazolidin-4-one Factor XIa inhibition (anticoagulant) Lower inhibitory activity compared to rhodanine (IC₅₀: >10 µM)

Key Comparative Insights

Arylidene substituents at position 5 (e.g., 5-(4-hydroxybenzyl)) significantly boost antidiabetic activity by facilitating hydrogen bonding with enzyme active sites .

Metal Coordination and Cytotoxicity The Pd(II) complex of 3-[(2-hydroxybenzylidene)amino]-2-thioxoimidazolidin-4-one exhibits enhanced cytotoxicity (IC₅₀: 12.5 µM) compared to the free ligand, highlighting the role of metal coordination in modulating bioactivity .

Pharmacokinetic Trade-offs

  • Replacement of the 2-thioxoimidazolidin-4-one core with pyridine-sulphonamide groups improved solubility and reduced toxicity but compromised perforin-inhibitory potency, underscoring the scaffold's irreplaceable role in certain targets .

This limitation has driven the development of stabilized analogues, such as sulphonamide hybrids .

Target-Specific Efficacy

  • While rhodanine derivatives outperform 2-thioxoimidazolidin-4-one in factor XIa inhibition , the latter shows superior nematicidal and cytotoxic effects when paired with piperidin substituents , indicating context-dependent structure-activity relationships.

Biological Activity

3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of imidazolidin-4-one derivatives, characterized by a thioxo group at the second position. Its molecular formula is C18H18N2O2SC_{18}H_{18}N_2O_2S, with a molecular weight of approximately 314.41 g/mol. The structural features, including the benzyl group and para-methylphenyl substituent, contribute to its unique reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits notable antitumor properties . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast cancer cells. The mechanism appears to involve the inhibition of pathways associated with cancer cell proliferation and survival.

Anticonvulsant and Antiarrhythmic Properties

Compounds in the same structural class have shown anticonvulsant and antiarrhythmic activities. These effects suggest that this compound may interact with neurotransmitter systems or cardiac ion channels, making it a candidate for further pharmacological exploration.

Enzyme Inhibition

This compound has been investigated for its potential as a cyclooxygenase-2 (COX-2) inhibitor . By binding to the active site of COX-2, it prevents the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation and pain. This inhibition could position it as a therapeutic agent for inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound's thioxo group enhances its ability to interact with biological targets, particularly enzymes involved in inflammatory responses.
  • Molecular Docking Studies : Computational studies suggest that it binds effectively to specific protein targets, enhancing its potential as a therapeutic agent.

Case Studies and Research Findings

A selection of studies highlights the compound's biological activity:

StudyFindings
Demonstrated significant cytotoxicity against breast cancer cell lines.
Showed effective inhibition of COX-2 enzyme activity in vitro.
Identified as a promising candidate for further development as an anti-inflammatory agent.

Q & A

Basic: What are the established synthetic routes for 3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one?

The synthesis typically involves cyclization of thiourea derivatives with α-halo ketones or condensation of 2-thiohydantoin with benzaldehyde derivatives. A general method (e.g., for analogous 5-arylmethylidene-2-thioxoimidazolidin-4-ones) includes reacting 2-thiohydantoin with substituted benzaldehydes under basic conditions (e.g., piperidine in ethanol) to form the exocyclic double bond via Knoevenagel condensation . Optimization of solvent (e.g., DMF vs. ethanol) and catalyst (e.g., acetic acid vs. piperidine) can influence yield and purity. For example, (5Z)-5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one was synthesized in 66% yield using method B (specific conditions not detailed) .

Basic: How is structural characterization of this compound performed?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions. For example, the exocyclic =CH proton in analogous compounds resonates at δ ~6.4 ppm (DMSO-d6), while NH protons appear as broad singlets near δ 12.1 ppm .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+^+] at m/z 222.0267 for a fluorinated derivative) .
  • Elemental analysis : Matches calculated vs. experimental C/H/N/S percentages to confirm purity .

Advanced: How do researchers analyze hydrogen-bonding patterns in its crystalline form?

Hydrogen-bonding networks are studied via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL . Graph-set analysis (as proposed by Etter) categorizes interactions (e.g., R22(8)R_2^2(8) motifs for N–H···S bonds) . For non-crystalline samples, FT-IR identifies thione (C=S) stretching (~1200 cm1^{-1}) and N–H vibrations (~3200 cm1^{-1}) to infer intermolecular interactions .

Advanced: What methodologies are used to study its metal coordination chemistry?

Complexation with transition metals (e.g., Cr(III), Fe(II)) is evaluated by:

  • Molar conductivity : Determines electrolytic nature (e.g., 1:2 metal-ligand stoichiometry in DMSO) .
  • Electronic spectroscopy : d-d transitions (e.g., Fe(II) complexes show bands at ~500–600 nm) .
  • Magnetic susceptibility : Confirms octahedral (high-spin Fe(II)) vs. square-planar (Cu(II)) geometries .

Advanced: How are bioactivity assays designed for this compound?

  • Cytotoxicity : Tested against cancer cell lines (e.g., MCF-7) via MTT assay, with IC50_{50} values compared to controls like cisplatin .
  • Kinase inhibition : Docking studies (e.g., using AutoDock Vina) predict binding to ATP pockets in kinases like CDK2. Experimental IC50_{50} values are validated via enzymatic assays .
  • Antimicrobial activity : Disk diffusion assays measure zone-of-inhibition against S. aureus or E. coli .

Advanced: How do researchers resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 50% vs. 66% yields for similar derivatives) are addressed by:

  • Design of Experiments (DoE) : Systematic variation of parameters (solvent polarity, temperature).
  • Byproduct analysis : HPLC or TLC identifies side products (e.g., dimerization) .
  • Computational modeling : DFT calculations predict thermodynamic favorability of pathways .

Advanced: What strategies optimize stability under physiological conditions?

  • pH stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via UV-Vis spectroscopy .
  • Light sensitivity : Store samples in amber vials; assess photodegradation kinetics .
  • Formulation : Encapsulation in liposomes or cyclodextrins enhances aqueous solubility .

Advanced: How is computational modeling integrated into SAR studies?

  • QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .
  • Molecular dynamics : Simulate binding persistence (e.g., 100 ns trajectories for kinase-inhibitor complexes) .
  • ADMET prediction : Tools like SwissADME estimate bioavailability and toxicity risks .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one
Reactant of Route 2
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3-Benzyl-1-(4-methylphenyl)-2-thioxoimidazolidin-4-one

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